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Citalopram Alkene Dimer Chloride

Cat. No.: B602200
CAS No.: 1370643-27-8
M. Wt: 667.23
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Description

Contextualization of Citalopram (B1669093) and its Related Chemical Entities

Citalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the management of depression and other mood disorders. nih.govsynthinkchemicals.com Its chemical structure is 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. nih.gov The synthesis and manufacturing of Citalopram, an active pharmaceutical ingredient (API), is a multi-step process that can lead to the formation of various related substances, including process impurities and degradation products. nih.govdrreddys.com

These impurities can originate from starting materials, intermediates, by-products of side reactions, or the degradation of the Citalopram molecule itself under various conditions such as heat, light, or changes in pH. nih.govnih.govscielo.br Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of such impurities to ensure the safety and efficacy of the final drug product. nih.govdrreddys.com Citalopram Alkene Dimer Chloride is one such impurity, identified as a substance related to the Citalopram API. alentris.orgsimsonpharma.com

Significance of Dimeric Impurities in Active Pharmaceutical Ingredients

The presence of impurities in APIs is a critical concern in the pharmaceutical industry. eurofins.com Dimeric impurities, which consist of two molecules of the drug or its precursor linked together, are of particular importance. The formation of a dimer, such as the this compound, introduces a new chemical entity into the drug substance that is distinct from the intended API. nih.gov

The significance of these dimeric impurities lies in several key areas:

Potential for Altered Biological Activity: The new, larger structure may interact differently with biological targets, potentially leading to altered efficacy or unforeseen toxicological effects. ivoryresearch.com

Impact on Physicochemical Properties: Dimeric impurities can affect the stability, solubility, and manufacturability of the drug product. ivoryresearch.com

Regulatory Scrutiny: The presence of unknown or unqualified impurities, including dimers, can lead to regulatory challenges and delays in drug approval. The ICH guidelines mandate the identification and characterization of impurities exceeding certain thresholds. nih.gov

For instance, a dimeric impurity was observed during the process development of the antibiotic ceftolozane, necessitating its isolation and structural elucidation to ensure control over its formation. nih.gov This highlights the industry-wide importance of understanding and controlling such impurities.

Overview of Research Challenges Associated with Novel Chemical Impurities

The investigation of novel chemical impurities like this compound presents several analytical and chemical challenges. eurofins.comsynthinkchemicals.com A primary hurdle is the detection and isolation of the impurity, which often exists at very low levels within a complex mixture of the main API and other related substances. eurofins.comintertek.com

Key research challenges include:

Isolation and Enrichment: Developing methods to separate and concentrate the impurity from the bulk drug substance is essential for its characterization. This often requires advanced chromatographic techniques. nih.govnih.gov

Structure Elucidation: Determining the precise chemical structure of a novel impurity is a complex task. It typically requires a combination of sophisticated analytical techniques, including high-resolution mass spectrometry (HRMS) for determining the molecular formula and fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy for mapping the connectivity of atoms. eurofins.comnih.govtechnologynetworks.com

Formation Mechanism: Understanding the chemical pathways that lead to the formation of the impurity is crucial for developing control strategies. This involves studying the API's stability under various stress conditions (forced degradation) to mimic potential manufacturing and storage scenarios. nih.govraps.org

Synthesis of Reference Standards: To accurately quantify the impurity in routine quality control, a pure reference standard of the impurity must often be synthesized. This can be a complex synthetic chemistry challenge in itself.

The increased sensitivity of modern analytical techniques means that new, previously undetected impurities are now being identified even in well-established manufacturing processes, making this an ongoing area of research. eurofins.com

Scope and Objectives of Chemical Investigations on this compound

The primary objective of investigating this compound is to ensure the quality, safety, and consistency of the Citalopram API. The scope of these chemical investigations is multi-faceted and aligns with standard practices for impurity profiling in the pharmaceutical industry.

The main goals include:

Unambiguous Identification and Structural Characterization: To determine the definitive chemical structure of this compound using advanced spectroscopic methods. simsonpharma.com

Understanding Formation Pathways: To investigate the conditions under which this dimeric impurity is formed, whether during synthesis, purification, or storage. raps.orgiranarze.ir This knowledge is vital for process optimization to minimize its presence.

Development of Analytical Methods: To establish and validate robust analytical methods, typically using high-performance liquid chromatography (HPLC), for the routine detection and quantification of this impurity in batches of Citalopram. nih.govchemass.si

Risk Assessment: To evaluate the potential impact of this impurity. raps.orgfreyrsolutions.com A preliminary risk assessment helps in understanding the need for stringent controls based on the impurity's structure and concentration.

By achieving these objectives, pharmaceutical manufacturers can implement effective control strategies to ensure that the level of this compound in the final drug substance remains below the safety thresholds established by regulatory authorities. iranarze.ir

Properties

CAS No.

1370643-27-8

Molecular Formula

C40H41ClF2N4O

Molecular Weight

667.23

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-Cyano-N-[[5-cyano-2-[(1E)-4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]phenyl]methyl]-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride

Origin of Product

United States

Mechanistic Pathways of Formation and Synthesis

Proposed Chemical Mechanisms of Dimerization

The dimerization process involves the reaction of two molecules of a citalopram-related precursor to form the larger dimer molecule. Several mechanisms have been proposed to explain this transformation.

The primary precursor to the Citalopram (B1669093) Alkene Dimer Chloride is believed to be a reactive intermediate formed during the citalopram synthesis. This intermediate, often an alkene derivative of citalopram, possesses a chemical structure that is susceptible to dimerization. The reactivity of this precursor is influenced by electronic and steric factors. The presence of a double bond (alkene) in the molecule provides a site for electrophilic attack or radical-mediated reactions, which can initiate the dimerization process.

The dimerization of the citalopram alkene precursor can be facilitated by the presence of certain catalysts. Acidic or metallic catalysts, which may be present as residual impurities from previous synthetic steps, can promote the reaction. For instance, trace amounts of acid can protonate the alkene, generating a carbocation that can then react with another alkene molecule in an electrophilic addition reaction. Similarly, metallic residues could potentially catalyze dimerization through various organometallic pathways.

The conditions under which the citalopram synthesis is carried out play a significant role in the formation of the alkene dimer. Elevated temperatures can provide the necessary activation energy for the dimerization to occur. The concentration of the reactive precursor is also a critical factor; higher concentrations increase the probability of two precursor molecules encountering each other and reacting. The choice of solvent can also influence the reaction pathway, with polar solvents potentially stabilizing charged intermediates and thus affecting the rate of dimerization.

Factor Effect on Dimer Formation
Temperature Increased temperature generally increases the rate of dimer formation.
Catalyst Presence of acidic or metallic catalysts can significantly promote dimerization.
Precursor Concentration Higher concentrations of the alkene precursor lead to increased dimer formation.
Solvent The polarity of the solvent can influence the stability of intermediates and affect the reaction rate.

Synthetic Strategies for Controlled Formation

To accurately quantify the amount of Citalopram Alkene Dimer Chloride in batches of Citalopram, it is necessary to have a pure sample of the dimer to use as a reference standard. Therefore, synthetic strategies for its controlled formation have been developed.

The laboratory synthesis of this compound typically involves intentionally creating conditions that favor the dimerization reaction. This can be achieved by treating a solution of the citalopram alkene precursor with a suitable catalyst, such as a strong acid, under controlled temperature and concentration conditions. The reaction is carefully monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the dimer.

For research purposes and the generation of a high-purity reference standard, the synthetic protocol must be optimized. This involves a systematic study of various reaction parameters to maximize the yield of the this compound while minimizing the formation of other byproducts.

Parameter Optimization Strategy
Catalyst Choice Screening of various acid and metal catalysts to identify the most efficient one.
Temperature Control Determining the optimal temperature that maximizes yield without promoting degradation.
Reaction Time Monitoring the reaction progress to stop it at the point of maximum dimer concentration.
Purification Method Developing effective chromatographic methods to isolate the dimer from the reaction mixture.

Through careful control of the synthetic process, it is possible to produce this compound with a purity exceeding 98%, which is suitable for its use as an analytical reference standard.

Byproduct Genesis during Citalopram Manufacturing Processes

The formation of impurities is an inevitable consequence of the chemical reactions involved in the synthesis of pharmaceutical compounds. bipublication.com In the case of Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), the "this compound" is recognized as a process-related impurity. synthinkchemicals.com

Analysis of Process Impurity Profiles in Citalopram Production

Impurity profiling of Citalopram bulk drug has identified several related substances. nih.govnih.gov The manufacturing process, particularly the synthesis of the final active pharmaceutical ingredient (API), can lead to the formation of various impurities. acs.orgacs.org One such impurity is a dimeric species. A study focused on process optimization for Escitalopram (the S-enantiomer of Citalopram) successfully isolated and characterized two novel process-related impurities, one of which was a dimer with a mass-to-charge ratio (M+) of 631, confirming its dimeric structure. acs.org Although not explicitly named "this compound" in this study, the formation of a dimer highlights a potential pathway. The synthesis of Citalopram often involves a cyano-diol intermediate, which undergoes cyclization. acs.org It is during these complex reaction steps that side reactions can lead to dimerization.

The presence of various impurities necessitates robust analytical methods to ensure the quality of the final drug product. nih.govgoogle.com High-performance liquid chromatography (HPLC) is a commonly employed technique for separating Citalopram from its process-related impurities. nih.govresearchgate.net

Correlation between Manufacturing Parameters and Dimer Formation

The formation of dimeric impurities is often linked to specific reaction conditions. In the synthesis of Citalopram, the formation of a dimeric impurity was observed to be influenced by the isomeric form of a key intermediate. acs.org Specifically, when the E isomer of an intermediate alcohol was treated with mesyl chloride (MsCl) and triethylamine (B128534) (Et3N), the slow formation of a dimeric impurity was noted. acs.org In contrast, the Z isomer exclusively formed a cyclized impurity under the same conditions, suggesting that intermolecular reactions leading to dimerization are less favored when intramolecular cyclization is sterically possible. acs.org This indicates that the stereochemistry of intermediates plays a crucial role in directing the reaction pathway towards or away from dimer formation.

Challenges in controlling dimerization versus polymerization can sometimes be addressed by adjusting reaction conditions, such as using dilute solutions and specific stoichiometric oxidants.

Degradation-Induced Formation under Stressed Conditions

Forced degradation studies are essential for identifying potential degradation products that may form under various environmental stresses. nih.govscielo.br These studies help in understanding the stability of a drug substance. tijer.orgscholarsresearchlibrary.com

Identification of Degradation Pathways Leading to Dimerization

Citalopram is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions due to the presence of reactive functional groups like the nitrile group and the tertiary amine. scielo.br While several degradation products have been identified, including Citalopram carboxamide and Citalopram N-oxide, the specific formation of "this compound" as a degradation product is less documented in extensive forced degradation studies. scielo.br However, the potential for dimerization exists. One proposed mechanism for the formation of alkene dimers involves electrophilic addition, where π-electrons in an alkene react with an electrophile to form a carbocation, which can then dimerize.

Computational studies on the photodegradation of Citalopram have identified C-C, C-N, and C-F bond cleavages as primary pathways. nih.govnih.gov These cleavage reactions could potentially generate reactive intermediates that might subsequently dimerize, although this specific pathway to the alkene dimer is not explicitly detailed.

Influence of Environmental Factors on Dimer Formation (e.g., pH, Light, Temperature)

Environmental factors significantly influence the degradation of Citalopram. nih.govsemanticscholar.orgresearchgate.net

pH: Citalopram shows varied stability at different pH levels. It is relatively stable at acidic and neutral pH (pH 5 and 7). nih.govresearchgate.net However, under alkaline conditions (pH 9), degradation is more pronounced. nih.govresearchgate.net In strongly alkaline solutions (0.1 M NaOH) at elevated temperatures (85 °C), Citalopram degrades significantly. scielo.br While these conditions are shown to form other degradation products, the influence on the formation of the alkene dimer specifically is not detailed.

Light: Photodegradation is a significant pathway for Citalopram breakdown. nih.govnih.govmdpi.com Exposure to simulated sunlight, especially in the presence of photosensitizers like humic acid found in natural waters, accelerates degradation. nih.govresearchgate.net Photodegradation primarily leads to products like N-desmethylcitalopram and Citalopram N-oxide. nih.gov While direct photodegradation involves bond cleavages that could create reactive species, the subsequent dimerization to form the specific alkene dimer chloride is not a commonly reported outcome. nih.govnih.gov

Temperature: Thermal degradation studies have shown that Citalopram is relatively stable at elevated temperatures in its solid form. scielo.br However, in solution, temperature can accelerate hydrolytic degradation. scielo.brresearchgate.net

The following table summarizes the findings from forced degradation studies on Citalopram under various conditions.

Table 1: Summary of Citalopram Forced Degradation Studies

Stress Condition Observations Primary Degradation Products Identified Reference
Acidic Hydrolysis Degradation occurs, though slower than alkaline hydrolysis. Product I (3-hydroxycitalopram N-oxide), Product II (Citalopram carboxamide) scielo.br
Alkaline Hydrolysis Significant degradation, especially at higher temperatures. Product I (3-hydroxycitalopram N-oxide), Product II (Citalopram carboxamide) scielo.br
**Oxidative (H₂O₂) ** Insignificant degradation noted in some studies. Not specified as major products in some studies. scielo.br
Photolytic Degradation accelerated by light, especially at alkaline pH and in the presence of natural organic matter. N-desmethylcitalopram, Citalopram N-oxide, Products III-V (unspecified) scielo.brnih.gov
Thermal (Dry Heat) Relatively stable in solid state. Insignificant degradation. scielo.br

Table of Compounds

Structural Elucidation and Isomeric Characterization

Advanced Spectroscopic Characterization Techniques

The elucidation of the Citalopram (B1669093) Alkene Dimer Chloride structure relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR spectroscopy is fundamental to the structural analysis of the Citalopram Alkene Dimer Chloride. nih.gov

¹H-NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms in the molecule. For the Citalopram Alkene Dimer, specific chemical shifts in the alkene region (typically between δ 4–6 ppm) are critical for confirming the presence of the dimer linkage. Other signals corresponding to the aromatic protons, the dimethylamino groups, and the propyl chains of the two citalopram-like moieties are also observed and assigned.

¹³C-NMR (Carbon-13 NMR): This method identifies the different carbon environments. The spectrum for this dimer would show signals for the aromatic carbons, the nitrile carbons (around 117 ppm), the carbons of the alkene bond, and the various aliphatic carbons in the structure. researchgate.net

Table 1: Representative NMR Data for Citalopram-Related Structures

Nucleus Typical Chemical Shift (ppm) Assignment
¹H 4.0 - 6.0 Alkene Protons
¹H 7.0 - 8.0 Aromatic Protons
¹H 2.0 - 3.0 N(CH₃)₂ Protons
¹³C 110 - 165 Aromatic & Alkene Carbons
¹³C 117 Nitrile Carbon (C≡N)

Mass spectrometry is employed to determine the molecular weight and formula of the this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which is used to confirm the molecular formula, C₄₀H₄₁ClF₂N₄O.

Tandem MS (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments help to piece together the structure. The fragmentation pattern would be expected to show losses of the dimethylamino groups and cleavages at the ether linkage and propyl chain, consistent with the known fragmentation of Citalopram itself. nih.govnih.govbts.gov

Table 2: Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular Formula C₄₀H₄₁ClF₂N₄O Confirms the elemental composition.

| Molecular Weight | 667.23 g/mol | Indicates the dimeric nature of the compound. |

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. researchgate.netnih.gov

C≡N Stretch: A sharp absorption band around 2220-2260 cm⁻¹ confirms the presence of the nitrile (cyano) group.

C=C Stretch: A band in the region of 1640-1680 cm⁻¹ would indicate the alkene group.

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹ correspond to the C-H bonds of the aliphatic parts of the molecule.

C-O Stretch: A strong band around 1050-1150 cm⁻¹ would be present due to the ether linkage in the benzofuran (B130515) ring system.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Nitrile (C≡N) 2220 - 2260
Alkene (C=C) 1640 - 1680
Aromatic C-H > 3000
Aliphatic C-H < 3000

Stereochemical and Geometric Isomerism Analysis

The this compound exhibits both geometric and stereochemical complexity.

The double bond in the alkene linker of the dimer can exist as two different geometric isomers: E (entgegen) and Z (zusammen). The IUPAC name for this impurity often specifies the (E)-isomer, suggesting it is the more commonly formed or stable configuration. glppharmastandards.comsimsonpharma.com The determination of the specific isomer would be achieved through 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can show through-space correlations between protons on either side of the double bond.

Table 4: Compound Names Mentioned

Compound Name
Citalopram
This compound
(E)-isomer

Crystallographic Studies

Crystallographic studies are instrumental in providing a detailed atomic-level picture of a crystalline solid. These methods rely on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is then used to construct a three-dimensional model of the electron density of the molecule, from which the precise positions of the atoms can be determined.

For a molecule with the complexity of this compound, which possesses multiple stereocenters and potential for various isomers, crystallographic analysis would be invaluable in resolving any structural ambiguities.

Single-crystal X-ray diffraction is an exacting analytical technique that provides the most definitive structural information for a crystalline compound. The process involves growing a single, high-quality crystal of the substance, which is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the crystal is rotated, thousands of diffraction spots are collected, and their intensities are measured.

The analysis of this diffraction data allows for the determination of the unit cell dimensions, the space group, and the precise coordinates of every atom in the molecule. This information provides unequivocal evidence of the compound's absolute configuration, including the geometry of the alkene bond and the stereochemistry of the chiral centers.

While specific single-crystal X-ray diffraction data for this compound is not publicly available, the following table illustrates the type of crystallographic data that would be obtained from such a study and is essential for its definitive structural characterization.

Crystallographic Parameter Description Significance for this compound
Crystal SystemThe crystal system describes the symmetry of the unit cell.Would reveal the fundamental symmetry of the crystalline arrangement.
Space GroupThe space group provides a complete description of the symmetry of the crystal.Determines the arrangement of the dimer molecules within the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)These are the lengths of the sides and the angles between the axes of the unit cell.Provides the dimensions of the repeating unit of the crystal structure.
ZThe number of molecules per unit cell.Indicates how many dimer molecules are present in the fundamental repeating unit.
Calculated Density (ρ)The theoretical density of the crystal calculated from the crystallographic data.A key physical property derived directly from the structural determination.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.A low R-factor indicates a high-quality and reliable structural model.

In the absence of single-crystal X-ray diffraction data, other analytical techniques provide valuable, albeit less definitive, structural information.

Analytical Technique Information Provided for this compound
High-Resolution Mass Spectrometry (HRMS) Confirms the molecular formula by providing a highly accurate mass measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the connectivity of atoms and the chemical environment of protons and carbons.

Analytical Methodologies for Detection, Separation, and Quantification

Chromatographic Techniques for Impurity Profiling

Chromatographic methods are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For the analysis of Citalopram (B1669093) Alkene Dimer Chloride, various chromatographic techniques are employed to establish a comprehensive impurity profile.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the analysis of citalopram and its related substances, including the Alkene Dimer Chloride. The development of a robust HPLC method is a meticulous process involving the optimization of several parameters to achieve adequate separation and sensitivity.

A typical reversed-phase HPLC (RP-HPLC) method for citalopram impurity profiling utilizes a C18 column. rjptonline.org The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. jocpr.com The pH of the buffer is a critical parameter that influences the retention and peak shape of ionizable compounds like citalopram and its impurities. nih.gov

Method validation is performed in accordance with ICH guidelines to ensure the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). tijer.org For instance, a method's linearity might be established across a concentration range of the reporting level to 120% of the specified limit for the impurity. pharmacompass.com

ParameterTypical Specification
Column C18, e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Phosphate Buffer
Detection UV at 239 nm
Flow Rate 1.0 mL/min
Linearity (r²) > 0.999
Precision (%RSD) < 2%

Table 1: Illustrative HPLC Method Parameters for Citalopram Impurity Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (< 2 µm) and higher pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity. While specific UHPLC methods for Citalopram Alkene Dimer Chloride are not extensively detailed in publicly available literature, the principles of method transfer from HPLC to UHPLC are well-established. A UHPLC method would offer a more efficient approach for the routine quality control of citalopram, allowing for higher sample throughput without compromising analytical quality. The use of a UHPLC system has been demonstrated for the enantioselective analysis of citalopram and its metabolites. nih.gov

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is generally employed for the analysis of volatile and thermally stable compounds. Citalopram and its impurities, including the Alkene Dimer Chloride, are large, non-volatile molecules, making direct GC analysis challenging. However, GC can be utilized following a derivatization step to convert the analytes into more volatile and thermally stable derivatives. For instance, demethylated metabolites of citalopram have been analyzed by GC after derivatization with trifluoroacetic anhydride. nih.gov While not a primary method for this specific dimer, GC-MS could be a viable option for structural elucidation if suitable derivatization protocols are developed.

Chiral Chromatography for Enantiomeric Separation

Citalopram possesses a chiral center and exists as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being the pharmacologically active form. nih.gov The this compound, being formed from citalopram, can also theoretically exist in different stereoisomeric forms (RR, SS, and meso). Chiral chromatography is essential for the separation of these enantiomers. nih.gov

Various chiral stationary phases (CSPs) have been successfully used for the enantiomeric separation of citalopram, such as cellulose-based columns. nih.gov A mobile phase consisting of a non-polar solvent like n-hexane with a polar modifier like 2-propanol is often employed. nih.gov The application of chiral chromatography would be crucial to determine the stereoisomeric purity of the this compound impurity.

Coupled Analytical Techniques

The coupling of chromatographic separation with powerful detection techniques provides an unparalleled level of analytical detail, crucial for trace-level impurity identification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of pharmaceutical impurities, even at trace levels. The technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

For an unknown impurity like the this compound, LC-MS/MS is instrumental in its initial identification. miami.edu The mass spectrometer provides accurate mass measurement, which helps in determining the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, yielding a characteristic fragmentation pattern that provides valuable structural information. This technique is crucial for confirming the identity of this compound as a reference standard. Validated LC-MS/MS methods have been developed for the quantification of citalopram and its enantiomers in various biological matrices. nih.gov

TechniqueApplication for this compound
HPLC Primary method for separation and quantification.
UHPLC Faster, high-resolution analysis for improved throughput.
GC Potentially applicable after suitable derivatization.
Chiral HPLC Separation of potential stereoisomers of the dimer.
LC-MS/MS Trace-level detection and definitive structural confirmation.

Table 2: Summary of Analytical Techniques and Their Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, its direct application for the analysis of this compound is generally considered not applicable. The compound exists as a chloride salt and possesses a high molecular weight (667.23 g/mol ), which makes it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. elitesynthlaboratories.com

For GC-MS to be theoretically viable, a chemical derivatization step would be necessary to convert the non-volatile dimer into a more volatile and thermally stable analogue. While GC-MS methods have been developed for other, smaller citalopram metabolites, this often involves derivatization. For instance, demethylated metabolites of citalopram have been analyzed by GC-MS after derivatization with trifluoroacetic anhydride. nih.gov However, for a large and complex molecule like the alkene dimer, finding a suitable, efficient, and reproducible derivatization reaction would be a significant challenge. Therefore, other analytical techniques, particularly liquid chromatography, are preferred for its analysis.

Chemical Stability and Degradation Kinetics

Kinetics of Dimer Formation and Degradation

The degradation of citalopram (B1669093) under different conditions has been found to follow pseudo-first-order kinetics. The rate constants and half-lives are dependent on the specific stressor and the environmental matrix.

For instance, in photolytic degradation studies, the half-life of citalopram was found to be 65 days in ultrapure water at pH 9 under simulated sunlight. nih.gov In natural waters, the degradation was faster, with half-lives ranging from 14 to 43 days, indicating the role of indirect photolysis. nih.gov Another study reported a half-life of 144 days in pure water under natural solar light, highlighting its relative photostability in the absence of photosensitizers. nih.gov

Kinetic studies of citalopram transformation in a moving bed biofilm reactor showed that the reaction rate constants were influenced by the initial concentration of citalopram and the presence of other substrates. au.dk

ConditionKinetic ModelRate Constant (k)Half-life (t½)Reference
Photolysis in ultrapure water (pH 9)Pseudo-first-order-65 days nih.gov
Photolysis in synthetic humic waterPseudo-first-order-24 days nih.gov
Photolysis in natural watersPseudo-first-order-14 and 43 days nih.gov
Photolysis in Milli-Q water (simulated solar irradiation)Pseudo-first-order0.0112 h⁻¹62 h nih.gov
Photolysis in lake water (simulated solar irradiation)Pseudo-first-order0.0269 h⁻¹25.8 h nih.gov
Photolysis in WWTP effluent (simulated solar irradiation)Pseudo-first-order0.0296 h⁻¹23.4 h nih.gov

Influence of pH and Temperature on Reaction Rates

Detailed experimental data on how pH and temperature influence the reaction rates of Citalopram Alkene Dimer Chloride is not available in published scientific literature.

For the parent compound, Citalopram, degradation is influenced by pH. Studies have shown that Citalopram is relatively stable at acidic and neutral pH (pH 5 and 7). scienceopen.comnih.govresearchgate.net However, its degradation becomes more pronounced under alkaline conditions (pH 9), where it follows pseudo-first-order kinetics. scienceopen.comnih.govresearchgate.net One study noted a half-life of 65 days for Citalopram at pH 9 under simulated sunlight. scienceopen.comnih.govresearchgate.net In another forced degradation study, Citalopram degraded almost completely (98.99%) in 0.1 mol L-1 NaOH at 85°C after just 30 minutes. scielo.br

Forced degradation studies on Citalopram have been performed under various temperature conditions, but specific kinetic data tables detailing the influence of temperature on the degradation rate of the this compound have not been published. nih.govresearchgate.netkisti.re.kr

Identification of Secondary Degradation Products of the Dimer Itself

There is no available scientific literature that identifies the secondary degradation products resulting from the degradation of this compound itself.

Research has focused on identifying the degradation products of the parent compound, Citalopram. Under forced degradation conditions (such as hydrolysis, oxidation, and photolysis), several degradation products of Citalopram have been isolated and characterized. scielo.brnih.gov These include known impurities like Citalopram Carboxamide and Citalopram N-oxide, as well as newly identified products like 3-hydroxycitalopram N-oxide. scielo.br Photolytic degradation of Citalopram has been shown to yield N-desmethylcitalopram and Citalopram N-oxide. scienceopen.comnih.gov However, none of the reviewed studies proceed to analyze the subsequent degradation of the this compound impurity.

Future Research Directions in the Chemical Study of Citalopram Alkene Dimer Chloride

Exploration of Alternative Dimerization Mechanisms

Future research into Citalopram (B1669093) Alkene Dimer Chloride, a known impurity in the synthesis of the antidepressant citalopram, would benefit from a deeper exploration of its formation. The primary proposed mechanism involves the dimerization of alkene intermediates. This can occur through radical or cationic initiation under controlled conditions. However, alternative pathways, such as photodegradation, could also play a significant role.

Recent computational studies on citalopram in aqueous environments have shown that photodegradation can proceed through various reactions, including C-C, C-N, and C-F bond cleavages. nih.gov Specifically, the cleavage of the C7-C16 bond has been identified as a highly probable event during direct photodegradation. nih.gov This process generates reactive intermediates that could potentially lead to dimerization. Further investigation into the role of photosensitizers and different light wavelengths could reveal novel dimerization pathways.

Additionally, the influence of the local chemical environment, such as pH and the presence of metal ions, on dimerization warrants further study. These factors could catalyze or inhibit specific reaction pathways, leading to variations in the yield and type of dimeric impurities formed. A comprehensive understanding of these mechanisms is crucial for developing strategies to minimize the formation of Citalopram Alkene Dimer Chloride during large-scale production.

Development of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

The detection and characterization of trace impurities like this compound are critical for ensuring the quality and safety of pharmaceutical products. While standard High-Performance Liquid Chromatography (HPLC) is commonly used, future research should focus on developing more sensitive and specific analytical methods. nih.gov

Advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offer significant advantages. nih.gov UHPLC provides superior resolution and faster analysis times, while HRMS allows for accurate mass determination, aiding in the unambiguous identification of impurities. nih.gov The use of tandem mass spectrometry (MS/MS) can further provide structural information by analyzing the fragmentation patterns of the dimer. nih.gov

Another promising area is the development of novel potentiometric membrane sensors. These sensors, which can be based on ion-pair formation with a PVC membrane, have shown potential for the simple, accurate, and precise determination of citalopram. researchgate.net Future work could focus on designing sensors that are highly selective for this compound, enabling rapid and on-site quality control.

Advanced Spectroscopic Fingerprinting for Rapid Identification

Rapid and unambiguous identification of this compound is essential. Advanced spectroscopic techniques can provide a detailed "fingerprint" of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D-NMR techniques like COSY and HSQC, can provide detailed structural information, confirming the connectivity of the atoms within the dimer. nih.gov

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule, while calculated electronic absorption spectra can provide information on its light-absorbing properties. nih.govnih.gov By combining these spectroscopic techniques, a comprehensive and unique fingerprint for this compound can be established. This would serve as a valuable reference for quality control laboratories.

Further Computational Studies on Chemical Reactivity and Stability

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for studying the photodegradation and reactivity of citalopram. nih.govnih.gov Future computational studies should focus specifically on the this compound. These studies could investigate its conformational landscape, electronic properties, and reactivity towards various reagents.

By calculating parameters such as activation energies (Ea) and enthalpy changes (ΔH) for different degradation pathways, researchers can predict the most likely routes of decomposition. nih.gov This information is invaluable for understanding the stability of the dimer under different storage and handling conditions. Furthermore, computational models can be used to predict the spectroscopic properties of the dimer, which can then be compared with experimental data to confirm its structure.

Synthesis of Isotopic Variants for Mechanistic Studies

To gain a deeper understanding of the mechanisms of formation and degradation of this compound, the synthesis of its isotopic variants is a valuable strategy. For instance, labeling specific positions in the citalopram molecule with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) can help trace the fate of these atoms during the dimerization process.

Furthermore, the use of radioisotopes such as carbon-11 (B1219553) (¹¹C) could be employed in specialized research settings to study the in vivo behavior of the dimer, although this is more relevant to biological studies than purely chemical ones. iaea.org The synthesis of these labeled compounds, followed by their analysis using techniques like mass spectrometry and NMR, can provide definitive evidence for proposed reaction mechanisms.

Q & A

Q. How should researchers design studies to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Employ a modular synthesis approach to systematically vary functional groups (e.g., halides, substituents on the alkene). Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints. Validate hypotheses with molecular docking studies targeting serotonin transporters .

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